

Neryl Formate: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neryl formate*

Cat. No.: B1235095

[Get Quote](#)

Abstract

Neryl formate, a monoterpenoid ester, is a significant semiochemical that plays a crucial role in the chemical communication of various arthropods, particularly mites. First identified in the 1970s as an alarm pheromone in the mold mite, *Tyrophagus putrescentiae*, its roles have since been expanded to include functioning as an aggregation pheromone in medically important house dust mites.^[1] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological functions of **neryl formate**, intended for researchers, scientists, and professionals in drug development and chemical ecology.

Discovery and History

The scientific journey of **neryl formate** began in the field of chemical ecology with its identification as a key mediator of chemical communication in mites.

- 1970s: Initial research pinpointed **neryl formate** as an alarm pheromone in the mold mite, *Tyrophagus putrescentiae*. This discovery was a significant step in understanding the chemical ecology of astigmatid mites.^[1]
- Subsequent Research: More advanced analytical techniques, such as coupled gas chromatography-mass spectrometry (GC-MS), were employed to analyze behaviorally active fractions of mite extracts. These studies indicated neryl or geranyl formate as the primary

component of the alarm pheromone. Definitive identification was achieved through peak enhancement, where a synthetically produced, high-purity sample of **neryl formate** was co-injected with the natural extract, confirming a match.[1]

- **Expanded Roles:** Later studies revealed that **neryl formate** also functions as an airborne aggregation pheromone for the American house dust mite (*Dermatophagoides farinae*) and the European house dust mite (*Dermatophagoides pteronyssinus*).[2][3][4][5][6] This dual functionality across different species highlights its importance in mite chemical communication.

Neryl formate is also found in various plants, such as *Daphne odora* and *Elsholtzia ciliata*, indicating its presence in both the animal and plant kingdoms.[1]

Chemical and Physical Properties

Neryl formate, with the IUPAC name [(2Z)-3,7-dimethylocta-2,6-dienyl] formate, is the formate ester of nerol.[7] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ O ₂	[8]
Molecular Weight	182.26 g/mol	[7]
CAS Number	2142-94-1	[8]
Appearance	Colorless to pale yellow liquid	[7]
Odor	Sweet, herbaceous, green, rose	[7][8]
Boiling Point	113.0-114.0 °C @ 15.00 mm Hg	[7]
Density	0.913-0.920 g/cm ³ @ 25 °C	[8]
Refractive Index	1.447-1.457 @ 20 °C	[8]
Solubility	Insoluble in water	[7]
LogP	3.250	[7]

Spectroscopic Data

The structural elucidation of **neryl formate** has been confirmed by various spectroscopic methods.

Spectroscopic Data	Key Features	Reference
¹ H NMR (ppm)	8.10 (H-C=O Proton)	[1]
¹³ C NMR (ppm)	161.5 (C=O Carbon)	[1]
IR (cm ⁻¹)	1720-1750 (C=O Stretch, Ester)	[1]
Mass Spectrometry (EI)	Major fragments at m/z 69, 41, 68, 93, 39	[7]

Experimental Protocols

Isolation of Neryl Formate from Mites

This protocol describes a general method for the extraction and identification of **neryl formate** from house dust mites, based on procedures outlined in the literature.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Objective: To extract and identify **neryl formate** from Dermatophagoides species.

Materials:

- Mite culture (Dermatophagoides farinae or Dermatophagoides pteronyssinus)
- Hexane (distilled)
- Anhydrous magnesium sulfate
- Florisil (60-100 mesh)
- Diethyl ether
- Dichloromethane

- Glass vials
- Pipettes
- Nitrogen gas stream
- Gas chromatograph-mass spectrometer (GC-MS)
- GC columns of different polarity (e.g., DB-1 and DB-WAX)
- Authentic **neryl formate** standard

Procedure:

- Extraction:
 1. Transfer a known quantity (e.g., 25, 50, or 100) of adult mites into a glass vial containing 1.5 mL of distilled hexane.[\[2\]](#)
 2. Leave the sample at 4°C overnight to allow for extraction.[\[2\]](#)
 3. Carefully remove the solvent layer into a clean vial.
 4. Dry the extract using anhydrous magnesium sulfate.
 5. Filter the extract and concentrate it to a volume of 50 μ L under a gentle stream of nitrogen.[\[2\]](#)
- Fractionation (Microscale Liquid Chromatography):
 1. Prepare a micro-column with Florisil.
 2. Apply the concentrated extract to the column.
 3. Elute with a sequence of solvents of increasing polarity:
 - 100% Hexane
 - 5%, 10%, 20%, 50% Diethyl ether in hexane

- 100% Diethyl ether
- 100% Dichloromethane

4. Collect the fractions separately.

- Analysis and Identification:

1. Analyze the fractions using GC-MS to tentatively identify the components. **Neryl formate** is expected to be a major component in the behaviorally active fraction (e.g., 20% diethyl ether:hexane).[3]

2. Confirm the identification by "peak enhancement". Co-inject the active fraction with an authentic sample of **neryl formate** on two GC columns of differing polarity. An increase in the height of the peak corresponding to **neryl formate** confirms its identity.[2][3][4][5][6]

- Quantification:

1. The amount of **neryl formate** per mite can be quantified using a single-point external standard quantification method.[2][4]

2. Compare the peak area of **neryl formate** in the mite extract with the peak area of a known amount of the authentic standard.[2]

3. Reported values for *D. farinae* are approximately 1.32 ng/male and 3.3 ng/female, and for *D. pteronyssinus* are 0.5 ng/male and 1.13 ng/female.[2][4][5]

Synthesis of Neryl Formate

A common and well-documented method for synthesizing **neryl formate** is the direct esterification of nerol with formic acid.[1]

Objective: To synthesize **neryl formate** from nerol.

Materials:

- Nerol (>97% purity)
- Formic acid

- 1,3-Dicyclohexylcarbodiimide (DCC)
- Organic solvent (e.g., dichloromethane)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Purification setup (e.g., column chromatography)

Procedure:**• Reaction Setup:**

1. In a round-bottom flask, dissolve nerol in an appropriate organic solvent.
2. Add formic acid to the solution.
3. Cool the mixture in an ice bath.

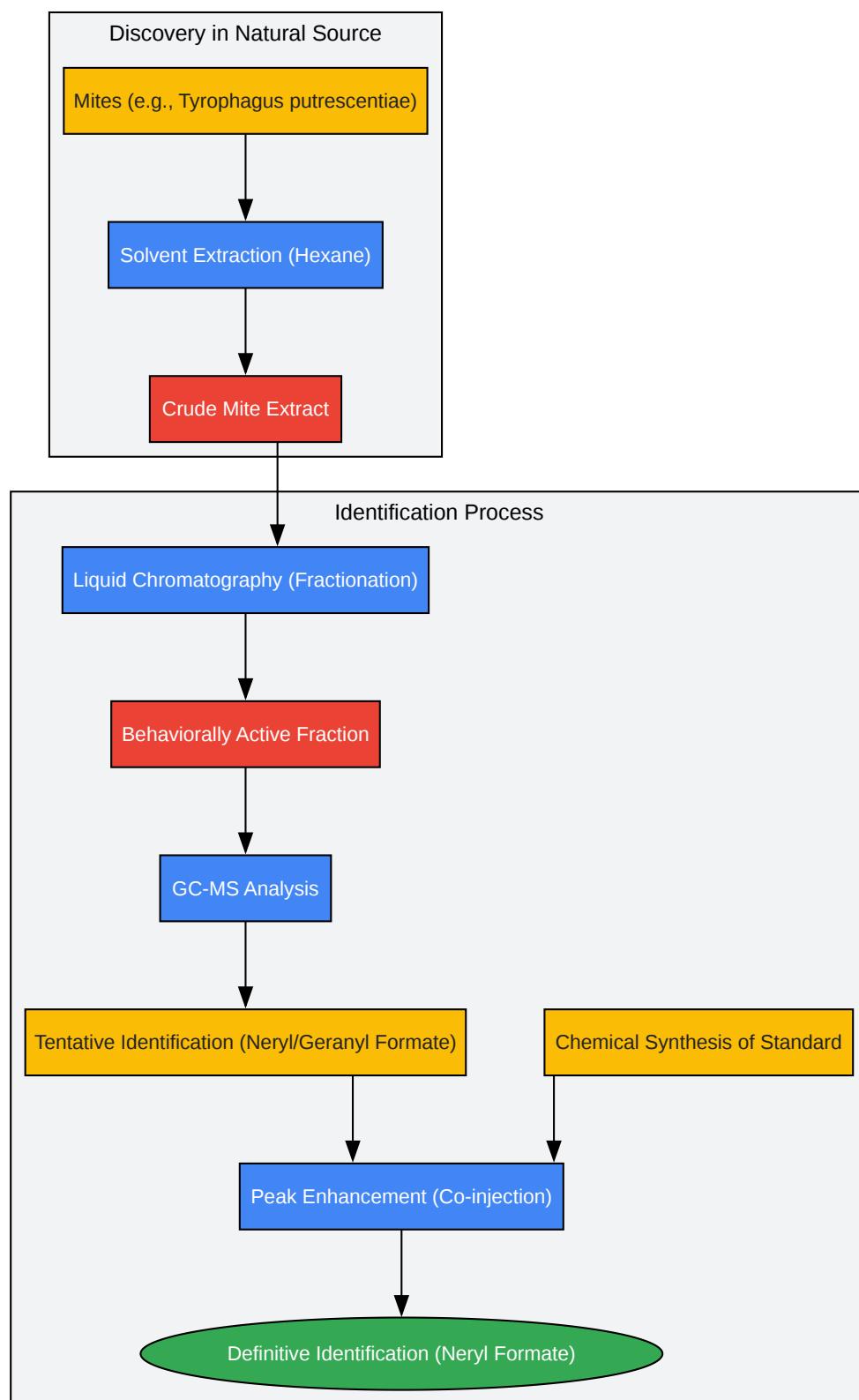
• Esterification:

1. Slowly add a solution of DCC in the organic solvent to the cooled mixture with continuous stirring.
2. Allow the reaction to warm to room temperature and stir for several hours or overnight.

• Work-up:

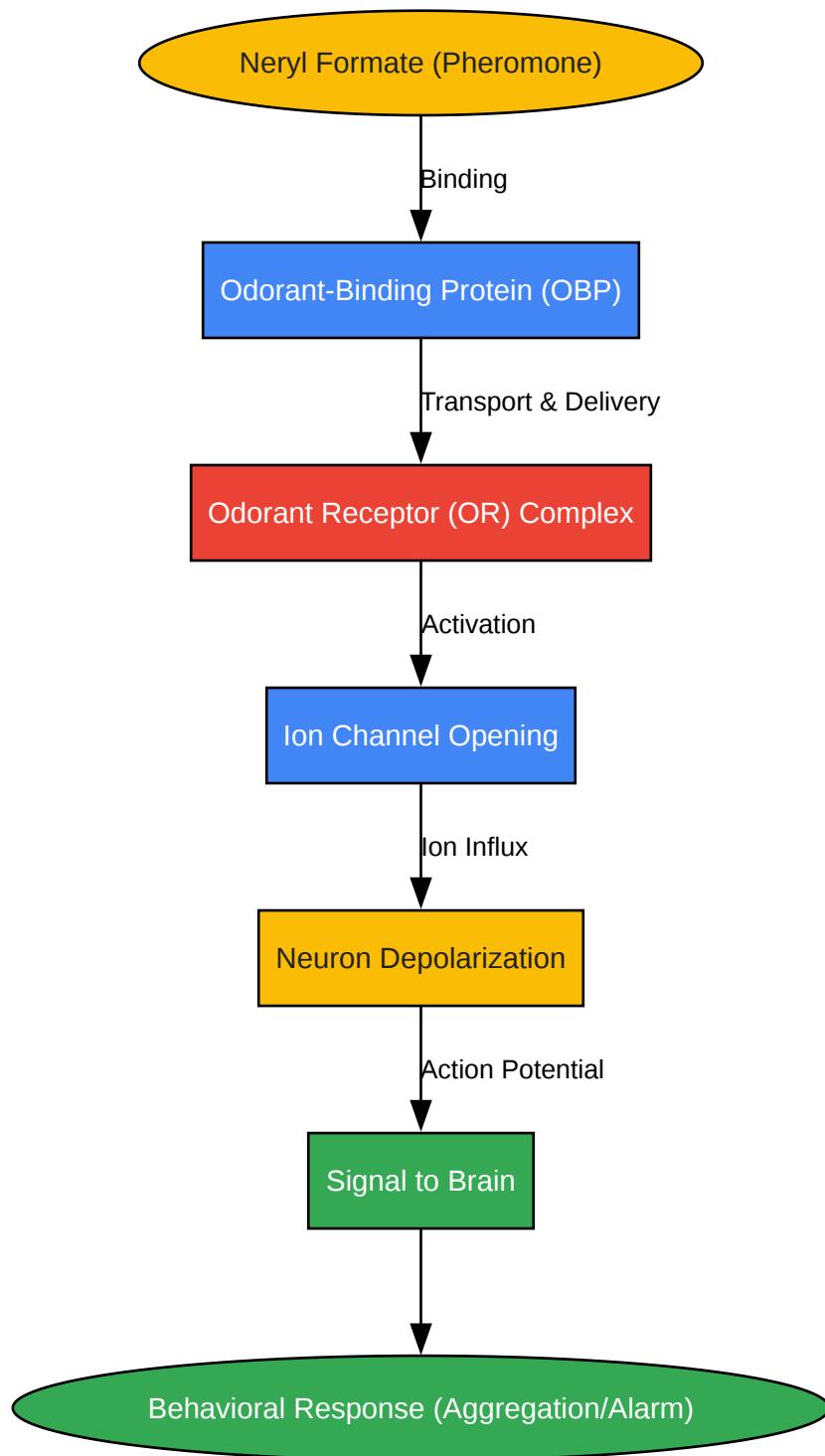
1. Filter the reaction mixture to remove the dicyclohexylurea byproduct.
2. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

3. Wash with brine.
4. Dry the organic layer over anhydrous sodium sulfate.
5. Filter and concentrate the solution using a rotary evaporator.


- Purification and Confirmation:
 1. Purify the crude **neryl formate** by column chromatography.
 2. Confirm the structure and purity of the synthesized **neryl formate** by comparing its ¹H NMR, ¹³C NMR, and MS data with literature values.[2][3]

Biological Function and Signaling Pathways

Neryl formate is a versatile semiochemical, acting as both an alarm and an aggregation pheromone in different mite species.


- Alarm Pheromone: In several species of astigmatid mites, such as *Tyrophagus putrescentiae* and *Rhizoglyphus robini*, **neryl formate** is released from the opisthonotal glands in response to a threat, prompting a dispersal response in nearby mites.[1][3]
- Aggregation Pheromone: In the house dust mites *Dermatophagoides farinae* and *D. pteronyssinus*, **neryl formate** acts as an airborne aggregation pheromone, attracting both males and females to congregate. This behavior is crucial for mating and forming clusters to defend against unfavorable environmental conditions.[1][2][3][4][5][6]

The precise molecular signaling pathway for **neryl formate** in mites has not been fully elucidated. However, a generalized insect olfactory signaling pathway is presented below. It is hypothesized that **neryl formate** is detected by specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).

[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and identification of **neryl formate** from natural sources.

The binding of **neryl formate** to an OR likely initiates an ionotropic and/or metabotropic signaling cascade, leading to the depolarization of the neuron and the transmission of a signal to the brain, resulting in a behavioral response.

[Click to download full resolution via product page](#)

Caption: A generalized model of an insect olfactory signaling pathway for pheromones.

Further research is needed to identify the specific receptors and downstream signaling components involved in the perception of **neryl formate** in mites.

Conclusion

Neryl formate is a chemically and biologically significant monoterpene ester with a rich history of discovery and a crucial role in the chemical ecology of mites. Its function as both an alarm and aggregation pheromone underscores its importance in mediating social behaviors. The well-established methods for its isolation and synthesis, combined with its known biological activity, make it a valuable target for research in pest management, chemical ecology, and neurobiology. Future investigations into its specific signaling pathways will further enhance our understanding of chemoreception in arthropods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neryl formate | 2142-94-1 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spectrabase.com [spectrabase.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CA2712506A1 - Lure for mites comprising neryl formate - Google Patents [patents.google.com]
- 6. Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epedermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neryl formate | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. neryl formate, 2142-94-1 [thegoodsentscompany.com]

- To cite this document: BenchChem. [Neryl Formate: A Technical Guide to its Discovery, Chemistry, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235095#discovery-and-history-of-neryl-formate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com